molecular formula C10H21ClN2O2 B2834866 Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (Hydrochloride) (1:1), (3S)- CAS No. 1137141-25-3

Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (Hydrochloride) (1:1), (3S)-

Cat. No. B2834866
M. Wt: 236.74
InChI Key: IHYTVEIDGGVQQH-GUORDYTPSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H21ClN2O2 . The InChI key is IHYTVEIDGGVQQH-GUORDYTPSA-N. Unfortunately, more detailed information about the molecular structure analysis could not be found in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Azabrendanes Synthesis: N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes were synthesized from stereoisomeric exo- and endo-5-cyanobicyclo[2.2.1]hept-2-enes, demonstrating the compound's role in complex chemical synthesis processes (Kasyan et al., 2007).

Marine Natural Products

  • Cyclodidemnamide Discovery: Cyclodidemnamide, a cyclic heptapeptide, was isolated from the marine ascidian Didemnum molle. This illustrates the compound's presence in marine natural products and its potential biological relevance (Toske & Fenical, 1995).

Potential Therapeutic Applications

  • Antidepressant Potential: A study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which are structurally related to the compound , identified several derivatives with potential antidepressant activity (Bonnaud et al., 1987).

Biomedical Engineering

  • Drug Delivery Research: Research involving hydrophobically modified hydroxyethyl starch, which includes cyclopropane and cyclohexane structures similar to the compound , suggests potential applications in drug delivery systems (Besheer et al., 2007).

Chemical Synthesis and Analysis

  • Synthesis of Branched Tryptamines: The synthesis of branched tryptamines via the Domino Cloke-Stevens/Grandberg Rearrangement, involving cyclopropylketone arylhydrazones, underscores the compound's utility in chemical synthesis and analysis (Salikov et al., 2017).

Asymmetric Synthesis

  • Bicyclic Amino Acid Derivatives: The asymmetric synthesis of bicyclic amino acid derivatives via Aza‐Diels‐Alder reactions in aqueous solution, including derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, highlights the compound's role in stereoselective chemical synthesis (Waldmann & Braun, 1991).

Radiochemistry

  • Tritium Labeling: Tritium labeled 15-deoxyspergualin, structurally related to the compound , shows its application in radiochemistry and drug development (Dischino et al., 1993).

properties

IUPAC Name

(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-2-3-4-8(11)9(13)10(14)12-7-5-6-7;/h7-9,13H,2-6,11H2,1H3,(H,12,14);1H/t8-,9?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYTVEIDGGVQQH-GUORDYTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(=O)NC1CC1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(C(=O)NC1CC1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (Hydrochloride) (1:1), (3S)-

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